molecular formula C8H7ClF3N B12096201 4-Chloro-2-methyl-6-(trifluoromethyl)aniline CAS No. 1240528-24-8

4-Chloro-2-methyl-6-(trifluoromethyl)aniline

Cat. No.: B12096201
CAS No.: 1240528-24-8
M. Wt: 209.59 g/mol
InChI Key: MDEUAVQNTUEOTB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline typically involves the halogenation and subsequent amination of suitable precursors. One common method starts with 4-chlorotrifluoromethyl benzene, which undergoes a halogenation reaction followed by an ammoniation reaction to introduce the amino group . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and scalability. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-Chloro-2-methyl-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential use as pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

1240528-24-8

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-4-2-5(9)3-6(7(4)13)8(10,11)12/h2-3H,13H2,1H3

InChI Key

MDEUAVQNTUEOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(F)(F)F)Cl

Origin of Product

United States

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